CB2 Receptor Functional Potency and Selectivity Profile Versus CB1
Vicasinabin demonstrates high functional potency at human CB2 receptors in cAMP assays with EC50 of 2.8 nM and exhibits no detectable CB1 receptor binding or activation at concentrations up to the highest tested, representing functional selectivity exceeding the assay detection window [1]. This contrasts with the class-level challenge of maintaining adequate CB2/CB1 selectivity windows, which is critical for avoiding CB1-mediated psychotropic effects [1].
| Evidence Dimension | CB2 functional potency and CB1 selectivity |
|---|---|
| Target Compound Data | hCB2 EC50 = 2.8 nM; Ki = 51.3 nM; no signs of CB1 binding or activation |
| Comparator Or Baseline | Class-level expectation: many CB2 agonists show measurable CB1 activity at higher concentrations |
| Quantified Difference | Functional selectivity exceeds assay detection threshold for CB1 activity |
| Conditions | cAMP assay using CHO cells expressing recombinant human CB2R |
Why This Matters
For research applications requiring CB2-specific pathway interrogation without CB1 confounding effects, Vicasinabin's undetectable CB1 activity at functional concentrations reduces experimental noise and improves data interpretability.
- [1] Grether U, Foxton RH, Gruener S, et al. RG7774 (Vicasinabin), an orally bioavailable cannabinoid receptor 2 (CB2R) agonist, decreases retinal vascular permeability, leukocyte adhesion, and ocular inflammation in animal models. Front Pharmacol. 2024;15:1426446. View Source
